molecular formula C26H18Sr B14673565 strontium;fluoren-8a-ide CAS No. 33732-27-3

strontium;fluoren-8a-ide

Katalognummer: B14673565
CAS-Nummer: 33732-27-3
Molekulargewicht: 418.0 g/mol
InChI-Schlüssel: RIVQKWXTRVJBMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Strontium;fluoren-8a-ide is a compound that combines strontium, a Group II metallic element, with fluoren-8a-ide, a derivative of fluorene. Strontium is known for its applications in various fields, including medicine and industry, due to its unique properties. Fluoren-8a-ide, on the other hand, is derived from fluorene, a polycyclic aromatic hydrocarbon. The combination of these two components results in a compound with distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of strontium;fluoren-8a-ide typically involves the reaction of strontium salts with fluoren-8a-ide precursors. One common method is the solid-state synthesis, where strontium carbonate reacts with fluoren-8a-ide under high temperatures. The reaction conditions often include the use of fluxing agents such as boron oxide or lithium fluoride to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve advanced techniques such as sol-gel processes, precipitation from solution, pyrolysis, and combustion techniques. These methods are tailored to produce high-purity compounds with specific properties suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Strontium;fluoren-8a-ide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include strontium oxide, fluorenone derivatives, and various substituted fluoren-8a-ide compounds.

Wissenschaftliche Forschungsanwendungen

Strontium;fluoren-8a-ide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of strontium;fluoren-8a-ide involves its interaction with biological molecules and cellular pathways. Strontium ions are known to promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. The fluoren-8a-ide moiety may contribute to the compound’s biological activity by interacting with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to strontium;fluoren-8a-ide include:

Uniqueness

This compound is unique due to its combination of strontium and fluoren-8a-ide, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

33732-27-3

Molekularformel

C26H18Sr

Molekulargewicht

418.0 g/mol

IUPAC-Name

strontium;fluoren-8a-ide

InChI

InChI=1S/2C13H9.Sr/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h2*1-9H;/q2*-1;+2

InChI-Schlüssel

RIVQKWXTRVJBMC-UHFFFAOYSA-N

Kanonische SMILES

C1=C[C-]2C=C3C=CC=CC3=C2C=C1.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Sr+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.